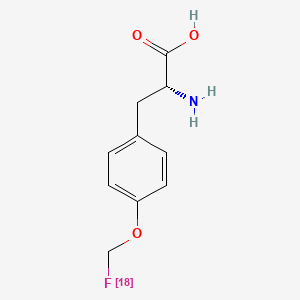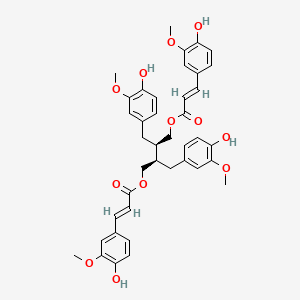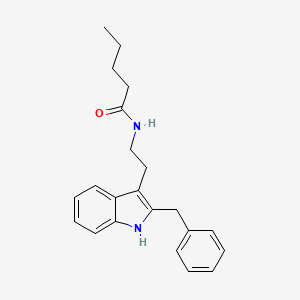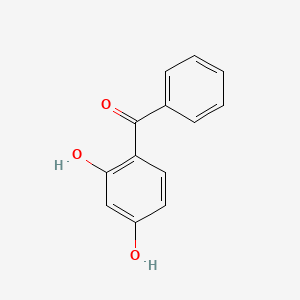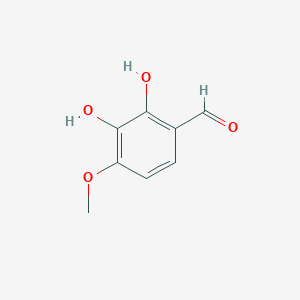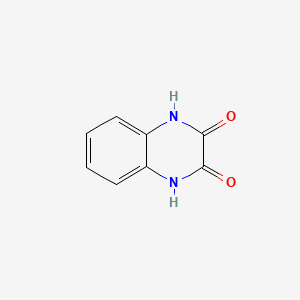
Dibutyl maleate
Overview
Description
Dibutyl maleate is an organic compound with the formula (CHCO₂Bu)₂, where Bu represents butyl. It is the diester of maleic acid, an unsaturated dicarboxylic acid. This compound is typically a colorless to yellowish oily liquid with a characteristic odor .
Mechanism of Action
Target of Action
Dibutyl maleate (DBM) is an organic compound and the diester of the unsaturated dicarboxylic acid, maleic acid . It can enhance contact sensitization to certain compounds in mice .
Mode of Action
The mode of action of DBM is largely chemical. It can undergo reactions such as the Michael addition reaction when an amine is reacted with a dialkyl maleate . This reaction is used in the creation of polyaspartic esters, which are used in coatings, adhesives, sealants, and elastomers .
Biochemical Pathways
As a chemical intermediate, DBM is involved in various synthetic pathways. For instance, it is used in the synthesis of copolymers with vinyl acetate . In the presence of heat and acids or bases, DBM can transpose into fumaric acid dialkyl ester .
Pharmacokinetics
Its physical properties such as its boiling point (280 °c), density (099 g·cm −3), and very low solubility in water (017 g·l −1 at 20 °C) can influence its distribution and elimination in the environment .
Result of Action
The primary result of DBM’s action is the formation of other chemical compounds. For example, it is used as an intermediate in the preparation of other chemical compounds . It can also enhance contact sensitization to certain compounds in biological systems .
Action Environment
The action of DBM can be influenced by environmental factors such as temperature and pH. For instance, under the action of heat and in the presence of acids or bases, DBM transposes into fumaric acid dialkyl ester . Its stability, efficacy, and action can thus be influenced by these environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that Dibutyl maleate can enhance contact sensitization to Fluorescein isothiocyanate in mice
Cellular Effects
Given its role in enhancing contact sensitization, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl maleate can be synthesized through the esterification of maleic acid anhydride with 1-butanol in the presence of p-toluenesulfonic acid as a catalyst . Another method involves using malic acid and n-butanol with naphthalenesulfonic acid methylal as the catalyst .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of maleic acid anhydride with 1-butanol under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dibutyl maleate undergoes various chemical reactions, including:
Addition Reactions: It can participate in Michael addition reactions with amines to form polyaspartic esters.
Hydrogenation: This reaction can convert this compound into succinic acid derivatives.
Diels-Alder Reactions: It acts as a dienophile in these reactions.
Common Reagents and Conditions:
Catalysts: p-Toluenesulfonic acid, naphthalenesulfonic acid methylal
Solvents: Methanol, ethanol, acetone, diethyl ether, N-dimethylformamide, toluene.
Major Products:
Polyaspartic Esters: Formed through Michael addition reactions.
Succinic Acid Derivatives: Obtained via hydrogenation.
Scientific Research Applications
Dibutyl maleate has a wide range of applications in scientific research:
Chemistry: Used as a comonomer in the production of copolymers for paints, adhesives, and films.
Biology: Employed in cell culture and transfection studies.
Medicine: Acts as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of coatings, adhesives, sealants, and elastomers.
Comparison with Similar Compounds
Diethyl Maleate: Another ester of maleic acid, used in similar applications.
Dimethyl Maleate: A smaller ester of maleic acid, also used in polymer production.
Uniqueness: Dibutyl maleate is unique due to its specific reactivity and the properties imparted by its butyl groups. This makes it particularly suitable for applications requiring flexibility and durability, such as in coatings and adhesives .
Properties
IUPAC Name |
dibutyl (Z)-but-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-9-15-11(13)7-8-12(14)16-10-6-4-2/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSLOWBPDRZSMB-FPLPWBNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29014-72-0 | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29014-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3026724 | |
| Record name | Dibutyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
105-76-0 | |
| Record name | Dibutyl maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBUTYL MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dibutyl maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X371TMK9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dibutyl maleate has the molecular formula C12H20O4 and a molecular weight of 232.28 g/mol.
ANone: this compound can be characterized using several spectroscopic techniques, including:
- Infrared Spectroscopy (IR): IR spectra show characteristic peaks for the ester carbonyl group (C=O) at around 1740 cm-1 and the C-O stretching vibrations around 1100-1300 cm-1. [, , ]
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can provide detailed information about the structure and environment of the different hydrogen and carbon atoms in this compound. [, , ]
A: this compound is commonly used as a plasticizer in various polymer systems, such as poly(vinyl acetate) (PVAc), ethylene-propylene-diene terpolymer (EPDM), and polyethylene (PE). [, , , , ] It enhances flexibility, lowers the glass transition temperature, and improves the processability of these polymers.
A: Studies on this compound-ethylene copolymer films revealed that extreme uniaxial orientation significantly affects gas permeability. While cold drawing initially causes a small decrease in permeability, further stretching leads to a substantial decrease and an increase in the activation energy of permeation. [] This suggests a change in the mobility of oriented chain segments in the amorphous regions, affecting the diffusional impedance offered by the crystallites.
ANone: A variety of catalysts have been investigated for this compound synthesis, with a focus on improving yield and reaction conditions. These include:
- Acids: Traditional catalysts like p-toluene sulfonic acid, sulfuric acid, and ferric chloride hexahydrate have been utilized. [, ]
- Solid Acid Catalysts: Researchers explored various solid acid catalysts like SO42-/Fe2O3, SO42-/TiO2/La3+, and heteropolyacids supported on mixed metal oxides, aiming for efficient and reusable options. [, , , , , ]
- Ionic Liquids: Ionic liquid [HSO3-pmim]+[HSO4]- emerged as a highly effective catalyst under microwave irradiation, offering excellent stability and reusability. []
A: The selection of catalyst significantly influences the reaction rate, yield, and environmental impact of this compound synthesis. For example, solid acid catalysts offer advantages like easy separation, reusability, and reduced waste generation compared to traditional liquid acids. [, , ]
A: Research using Förster resonance energy transfer (FRET) revealed that the presence of gel significantly influences polymer diffusion. In poly(vinyl acetate-co-dibutyl maleate) latex films containing around 50 wt% gel, the apparent diffusion coefficient decreases with increasing annealing time. [] This suggests that the immobile gel nanodomains within the latex particles hinder polymer diffusion.
A: Thermogravimetric analysis demonstrated that incorporating this compound units into vinyl acetate copolymer chains enhances their thermal stability. [] This improvement is likely due to the presence of the more thermally stable ester groups in this compound.
A: As an industrial chemical, responsible management of this compound is crucial. While specific ecotoxicological data might be limited in the provided research, focusing on sustainable production practices, waste minimization, and exploring biodegradable alternatives are essential steps to mitigate potential environmental risks. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

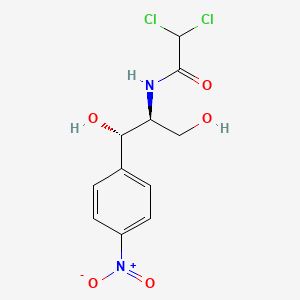
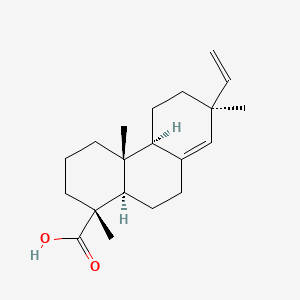
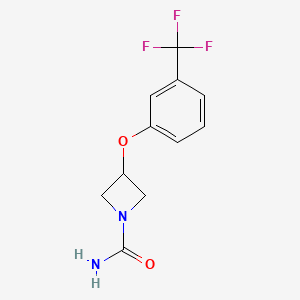
![2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)
